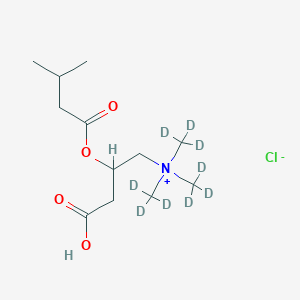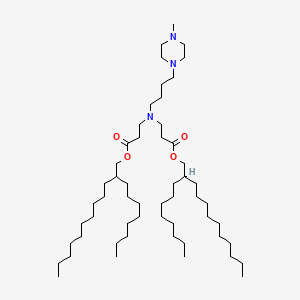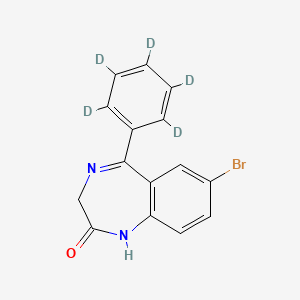
Desalkylgidazepam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desalkylgidazepam-d5 involves the deuteration of desalkylgidazepamThis can be achieved through catalytic hydrogenation using deuterium gas or other deuterium-containing reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions: Desalkylgidazepam-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, gidazepam.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Desalkylgidazepam-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of desalkylgidazepam.
Forensic Science: Employed in forensic toxicology to detect and quantify desalkylgidazepam in biological samples.
Pharmacokinetics: Used in studies to understand the metabolism and pharmacokinetics of gidazepam and its metabolites.
Drug Development: Aids in the development of new benzodiazepine analogs and their metabolic studies.
Mechanism of Action
Desalkylgidazepam-d5 exerts its effects by binding to the gamma-aminobutyric acid type A (GABA A) receptors in the brain. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative, anxiolytic, and anticonvulsant effects . The deuterium atoms in this compound do not significantly alter its mechanism of action compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Desalkylgidazepam: The non-deuterated analog of desalkylgidazepam-d5.
Gidazepam: The parent compound from which desalkylgidazepam is derived.
Etizolam: Another benzodiazepine analog with similar anxiolytic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of desalkylgidazepam is required .
Properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
7-bromo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D |
InChI Key |
ATCCWKYKHCKDGT-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


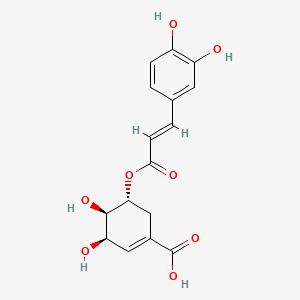
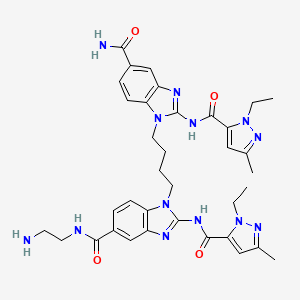
![(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829563.png)
![1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)
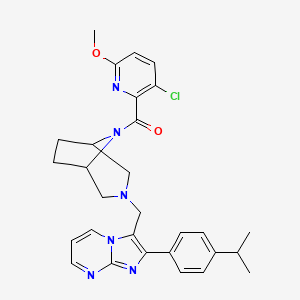
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)
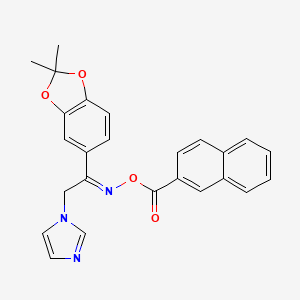

![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

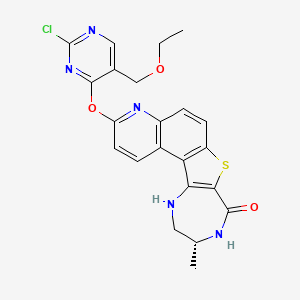
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)
